Cefprozil, (Z)-

Description

Contextualization within the Cephalosporin (B10832234) Class of Antibiotics

Cefprozil (B1668874) is classified as a second-generation cephalosporin antibiotic. wikipedia.orglabrulez.comresearchgate.netechemi.comnih.govdrugbank.comtaylorandfrancis.comhumanitas.netdaicelpharmastandards.com Cephalosporins are a class of beta-lactam antibiotics, which are characterized by their bactericidal action that inhibits the synthesis of the bacterial cell wall. labrulez.comfda.govhres.cahres.caresearchgate.nethres.cahres.camdpi.comhumanitas.netdaicelpharmastandards.com Second-generation cephalosporins generally exhibit a broader spectrum of activity against gram-negative bacteria compared to their first-generation counterparts, while retaining good activity against many gram-positive organisms. nih.govhumanitas.net

Significance of the (Z)-Isomeric Form in Antibacterial Efficacy and Specificity

The spatial arrangement of atoms, known as stereoisomerism, plays a crucial role in the biological activity of many pharmaceutical compounds. In the case of Cefprozil, the (Z)-isomer is primarily responsible for its antibacterial effects. labrulez.com Research has shown that while both the (Z) and (E) isomers have similar activity against gram-positive bacteria, the (Z)-isomer is significantly more potent against gram-negative organisms, with some studies indicating a six to eight-fold greater activity. researchgate.netmdpi.com This highlights the stereospecificity of its interaction with bacterial targets.

Overview of Cefprozil as a Semisynthetic Second-Generation Cephalosporin

Cefprozil is a semisynthetic antibiotic, meaning it is derived from a natural product through chemical modification. wikipedia.orgfda.govresearchgate.netdrugfuture.comhres.cahres.cadaicelpharmastandards.com Its development as a second-generation cephalosporin provided an oral therapeutic option with a broader spectrum of activity. nih.govhumanitas.net The bactericidal action of cefprozil stems from its ability to bind to and inactivate penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis in bacterial cell walls. labrulez.comdaicelpharmastandards.com This disruption of cell wall integrity leads to bacterial cell death.

Chemical Properties of Cefprozil, (Z)-

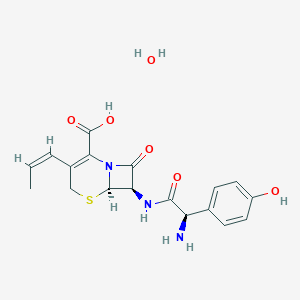

The (Z)-isomer of Cefprozil possesses a specific chemical structure that dictates its physical and chemical properties.

| Property | Value |

| Chemical Name | (6R,7R)-7-[[(2R)-2-Amino-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-((Z)-prop-1-en-1-yl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid pharmaffiliates.comsynzeal.com |

| Molecular Formula | C18H19N3O5S fda.govdrugfuture.comdaicelpharmastandards.comsynzeal.comnaturalproducts.net |

| Molecular Weight | 389.4 g/mol daicelpharmastandards.comsynzeal.com |

Research Findings on Antibacterial Activity

Detailed studies have elucidated the in vitro activity of Cefprozil, with the understanding that the (Z)-isomer is the major contributor to this activity.

In Vitro Activity of Cefprozil (Primarily attributed to the (Z)-Isomer)

| Bacterial Species | Susceptibility |

| Streptococcus pyogenes | Susceptible mdpi.comresearchgate.net |

| Streptococcus pneumoniae | Susceptible mdpi.comresearchgate.net |

| Haemophilus influenzae (including β-lactamase-producing strains) | Susceptible fda.govmdpi.comnih.govtaylorandfrancis.comhumanitas.net |

| Moraxella catarrhalis (including β-lactamase-producing strains) | Susceptible mdpi.comtaylorandfrancis.comhumanitas.net |

| Staphylococcus aureus (methicillin-susceptible strains) | Susceptible fda.govmdpi.comresearchgate.net |

| Escherichia coli | Susceptible taylorandfrancis.com |

| Proteus mirabilis | Susceptible taylorandfrancis.com |

| Klebsiella pneumoniae | Susceptible taylorandfrancis.com |

| Enterococcus faecium | Inactive fda.gov |

This table represents a summary of in vitro activity and does not imply clinical efficacy in all cases.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(6R,7R)-7-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-[(Z)-prop-1-enyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O5S.H2O/c1-2-3-10-8-27-17-13(16(24)21(17)14(10)18(25)26)20-15(23)12(19)9-4-6-11(22)7-5-9;/h2-7,12-13,17,22H,8,19H2,1H3,(H,20,23)(H,25,26);1H2/b3-2-;/t12-,13-,17-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALYUMNAHLSSTOU-HERYOFLYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)SC1)C(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C\C1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@@H](C3=CC=C(C=C3)O)N)SC1)C(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114876-72-1 | |

| Record name | Cefprozil, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114876721 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CEFPROZIL, (Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/358K60B00H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular Structure and Stereochemistry of Cefprozil, Z

Geometric Isomerism (Z and E forms) about the Double Bond

The presence of the propenyl side chain gives rise to geometric isomers, designated as (Z) and (E) (from the German entgegen, meaning "opposite"). ajrconline.orglibretexts.org

(Z)-Cefprozil: The active and predominant isomer, where the higher priority groups are on the same side of the double bond. ontosight.aiajrconline.org

(E)-Cefprozil: The less active isomer, where the higher priority groups are on opposite sides of the double bond. ontosight.ai

The separation and quantification of these isomers are critical for quality control and are typically achieved using techniques like high-performance liquid chromatography (HPLC). labrulez.commtc-usa.com

(6R,7R)-7-((R)-2-Amino-2-(4-hydroxyphenyl)acetamido)-8-oxo-3-((Z)-prop-1-en-1-yl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid

Positional Isomerism (Δ2 and Δ3) of the Dihydrothiazine Ring

Cephalosporins can also exhibit positional isomerism related to the placement of the double bond within the dihydrothiazine ring. ajrconline.orgptfarm.pl

Δ3-Isomer: The double bond is located between carbons 3 and 4 of the ring. This is the common and more stable form for most cephalosporins.

Δ2-Isomer: The double bond is located between carbons 2 and 3 of the ring. This isomer can exist as an impurity. daicelpharmastandards.comajrconline.orgptfarm.pl

The interconversion between these isomers can occur under certain conditions.

Optical Isomerism at the 7-(R-amino-(4-hydroxyphenyl)acetylamino) Group

The side chain at position 7 of the cephem nucleus contains a chiral carbon atom, leading to the possibility of optical isomers. ajrconline.orgptfarm.pl The specific stereochemistry at this position is crucial for the molecule's ability to bind to penicillin-binding proteins in bacteria, which is the mechanism of its antibacterial action. daicelpharmastandards.com The "(R)-" configuration of the 2-amino-2-(4-hydroxyphenyl)acetylamino group is essential for the desired biological activity. ajrconline.org

Table 1: Key Isomeric Forms of Cefprozil (B1668874)

| Isomer Type | Specific Isomers | Description |

|---|---|---|

| Geometric | (Z)-Cefprozil (cis) | The methyl group and the main ring system are on the same side of the propenyl double bond. This is the more biologically active form. ontosight.aiajrconline.org |

| (E)-Cefprozil (trans) | The methyl group and the main ring system are on opposite sides of the propenyl double bond. This is the less active form. ontosight.ai | |

| Positional | Δ2-Cefprozil | The double bond in the dihydrothiazine ring is between C2 and C3. ajrconline.orgptfarm.pl |

| Δ3-Cefprozil | The double bond in the dihydrothiazine ring is between C3 and C4. ajrconline.orgptfarm.pl | |

| Optical | (R)-amino-(4-hydroxyphenyl)acetylamino group | The stereocenter in the acylamino side chain at position 7 has an R configuration, which is crucial for antibacterial activity. ajrconline.org |

Positional Isomerism (Δ2 and Δ3) of the Dihydrothiazine Ring

Solid-State Structural Analysis of (Z)-Cefprozil Monohydrate

The crystal structure of (Z)-Cefprozil in its monohydrate form has been elucidated using high-resolution synchrotron X-ray powder diffraction data, with further refinement through density functional theory (DFT) calculations. researchgate.netresearchgate.net This analysis provides a precise model of the molecule's arrangement in the solid state.

(Z)-Cefprozil monohydrate has been determined to crystallize in the monoclinic system. researchgate.net Initial observations suggested a possible orthorhombic model; however, closer examination of the diffraction data, which showed split peaks and shoulders, confirmed the true, lower symmetry of the monoclinic system. researchgate.netresearchgate.netcambridge.org

The specific space group is identified as P2₁ (#4). researchgate.netresearchgate.netcambridge.org The unit cell of the crystal contains four molecules of (Z)-Cefprozil (Z=4). researchgate.netcambridge.org The detailed crystallographic parameters for (Z)-Cefprozil monohydrate are summarized in the table below.

Table 1: Crystallographic Data for (Z)-Cefprozil Monohydrate

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁ (#4) |

| a | 11.26513(6) Å |

| b | 11.34004(5) Å |

| c | 14.72649(11) Å |

| α | 90° |

| β | 90.1250(4)° |

| γ | 90° |

| Volume (V) | 1881.262(15) ų |

| Z | 4 |

Data sourced from Butler et al. (2019). researchgate.netcambridge.org

Within the crystalline lattice, the asymmetric unit contains two unique molecules of (Z)-Cefprozil. A significant finding from the structural analysis, supported by DFT calculations and confirmed by infrared spectroscopy, is the migration of a proton. researchgate.netresearchgate.net Specifically, a proton from one of the carboxylic acid groups relocates to an amino group. researchgate.netresearchgate.net

The crystal packing of (Z)-Cefprozil monohydrate is dominated by an extensive and intricate array of hydrogen bonds, which form a robust three-dimensional network. researchgate.netscispace.com This network is crucial for the stability of the crystal lattice.

The presence of both neutral molecules and zwitterions, along with the water molecule of hydration, creates a variety of hydrogen bond donors and acceptors. This leads to a complex web of interactions. For instance, the water molecule acts as a bridge, mediating hydrogen bonds between different parts of the Cefprozil molecules, such as linking an amino atom and an exocyclic amide oxygen. researchgate.net The network involves multiple types of hydrogen bonds, including strong charge-assisted interactions involving the zwitterionic forms and conventional hydrogen bonds between the neutral molecules and water. This comprehensive hydrogen-bonding scheme is the primary determinant of the crystal's packing architecture. researchgate.netscispace.com

Synthesis and Biocatalysis of Cefprozil, Z

Chemical Synthesis Pathways and Methodological Advancements

The chemical synthesis of Cefprozil (B1668874) has evolved to optimize yield and isomeric purity, focusing on key reactions and the strategic use of chemical modifiers.

Condensation Reactions Utilizing 7-Amino-3-(propen-1-yl)-3-cephem-4-carboxylic Acid (7-APCA) Derivatives

A pivotal step in Cefprozil synthesis is the condensation of the cephalosporin (B10832234) nucleus, 7-amino-3-(propen-1-yl)-3-cephem-4-carboxylic acid (commonly known as 7-APCA), with an activated side chain. oatext.comoatext.com The side chain is typically a derivative of D-α-(4-hydroxyphenyl)glycine. researchgate.net

One common method involves creating a mixed anhydride (B1165640) of a protected D-p-hydroxyphenylglycine, which then reacts with a silylated derivative of 7-APCA. googleapis.com This acylation process, which attaches the side chain to the 7-amino group of the cephem nucleus, is a critical bond-forming reaction. google.com The use of 7-APCA as the starting nucleus is fundamental, and its purity, particularly the ratio of (Z) to (E) isomers, directly impacts the final isomeric composition of Cefprozil. widelychem.com A process described involves reacting an amidine salt of 7-APCA with a mixed carboxylic acid anhydride of an N-substituted-D-amino-p-hydroxyphenylacetic acid to produce Cefprozil. googleapis.com

Strategies for Enantiomeric and Diastereomeric Control, Emphasizing Z-Isomer Selectivity

Achieving a high ratio of the desired (Z)-isomer is a primary challenge in Cefprozil synthesis. Cefprozil is typically produced as a mixture with a Z/E ratio of approximately 9:1. ekb.egoatext.com

A key strategy for establishing this isomeric preference is the Wittig reaction. oatext.comwikipedia.org This reaction introduces the propenyl group at the C-3 position of the cephem nucleus. By reacting a triphenylphosphoranyl intermediate with acetaldehyde (B116499) in the presence of lithium halides, a Z to E ratio of 9:1 can be achieved. oatext.comoatext.com The choice of catalyst and reaction conditions is crucial for this selectivity. Lindlar catalysts, which are palladium-based catalysts poisoned with lead, are known for their high selectivity in producing Z-(cis)-alkenes from alkynes and are relevant in related syntheses. oatext.comoatext.com

Furthermore, methods to differentiate and quantify the Z and E isomers, such as HPLC-MS/MS, are essential for process control and quality assurance. researchgate.net Research has shown that under mass spectrometry conditions, the deprotonated (Z)-isomer of 7-APRA (a common abbreviation for 7-APCA) is more prone to specific fragmentation patterns, allowing for clear differentiation from the (E)-isomer. researchgate.net

Role of Protecting Group Chemistry in Targeted Synthesis

Protecting groups are indispensable in the multi-step synthesis of complex molecules like Cefprozil, preventing unwanted side reactions at reactive functional groups. numberanalytics.com In Cefprozil synthesis, both the amino and carboxylic acid groups of the reactants require protection.

Nitrogen Protection: The amino group of D-α-(4-hydroxyphenyl)glycine is often protected to prevent self-polymerization and ensure selective acylation at the 7-amino position of the cephem nucleus. A common acid-labile nitrogen protecting group is the tert-butoxycarbonyl (Boc) group. google.comgoogle.com

The strategic selection and application of these protecting groups are critical for achieving high yields and purity in the final product. googleapis.com

Biocatalytic Approaches for Sustainable Cefprozil Production

Biocatalysis offers a greener and more efficient alternative to traditional chemical synthesis, often providing higher specificity and yield under milder reaction conditions.

Application of Immobilized Penicillin G Acylase (PGA) in Acylation Reactions

Immobilized Penicillin G Acylase (PGA) is a key enzyme used in the production of various semi-synthetic β-lactam antibiotics, including Cefprozil. researchgate.netnih.gov In this process, immobilized PGA catalyzes the acylation of the 7-APCA nucleus with an acyl donor, such as (R)-amino-(4-hydroxyphenyl) acetic acid methyl ester hydrochloride (D-HPGME-HCl). researchgate.netresearchgate.net

The use of immobilized enzymes offers several advantages:

Reusability: The enzyme can be easily separated from the reaction mixture and reused for multiple cycles, reducing costs. mdpi.com

Stability: Immobilization can enhance the operational stability of the enzyme. nih.gov

Process Control: It allows for continuous processing and better control over the reaction. google.com

Research has demonstrated that combining enzyme mutagenesis with immobilization can create highly efficient biocatalysts. For instance, a mutant of E. coli PGA (βF24A/αF146Y) immobilized on a glyoxyl Eupergit C250L support showed significantly higher conversion rates for Cefprozil synthesis (99%) compared to the wild-type enzyme (60%). mdpi.comnih.gov This improvement is attributed to a higher ratio of synthesis to hydrolysis activity, preventing the breakdown of the newly formed antibiotic. nih.gov

Optimization of Enzymatic Reaction Conditions for Enhanced Yield and Specificity

To maximize the efficiency of the biocatalytic synthesis of Cefprozil, several reaction parameters must be carefully optimized. The goal is to favor the synthesis reaction over the competing hydrolysis of both the acyl donor and the product. nih.gov

Key Optimization Parameters:

| Parameter | Optimal Condition/Effect | Supporting Evidence |

| pH | The optimal pH for the synthesis reaction is typically between 6.0 and 7.0. google.com | A study on a similar cephalosporin synthesis found an optimal pH of 7.0. researchgate.net Maintaining pH is critical as changes can affect enzyme activity and reaction equilibrium. google.com |

| Temperature | Lower temperatures, generally between 10-20°C, are preferred. google.com | Lowering the temperature often favors the synthesis reaction over hydrolysis, increasing the final yield. An optimal temperature of 28°C was found for a related synthesis in the presence of a cosolvent. researchgate.net |

| Reaction Medium | Aqueous two-phase systems (ATPS) can significantly improve yield by separating the product from the reactants, thus shifting the equilibrium towards synthesis. | Using an ATPS, the enzymatic reaction yield for Cefprozil reached 99.39%, a substantial increase from the 77.61% achieved in a standard aqueous system. researchgate.netresearchgate.net |

| Substrate Concentration | High concentrations of the reactants can sometimes lead to substrate inhibition, while the product itself can also inhibit the enzyme. | For the production of 7-ADCA, a related cephalosporin intermediate, high concentrations of the substrate and products were found to inhibit PGA activity. researchgate.net |

| Enzyme Engineering | Site-directed mutagenesis of PGA can increase the synthesis-to-hydrolysis (S/H) ratio, leading to higher product accumulation. | A rationally designed PGA mutant (βF24A/αF146Y) demonstrated a very low amidase activity, preventing the hydrolysis of the synthesized Cefprozil and achieving a 99% conversion yield. nih.gov |

By fine-tuning these conditions, the biocatalytic production of Cefprozil can be made highly efficient and sustainable, representing a significant advancement over purely chemical methods.

Development of Engineered Biocatalysts through Site-Directed Mutagenesis for Improved Performance

The goal of mutagenizing PGA for Cefprozil, (Z)- synthesis is to increase the enzyme's affinity for the acyl donor and the nucleus, elevate the S/H ratio, and reduce the hydrolysis of the final product. ugm.ac.id By modifying key amino acid residues, particularly those in or near the active site, it is possible to create mutant enzymes with significantly improved performance compared to their wild-type counterparts. nih.govepo.org

For instance, mutations at specific positions such as PheB24, MetA142, PheA146, ValB56, and IleB177 have been identified as crucial for altering the catalytic properties of PGA. epo.org One notable example is the PheB24-Ala mutant, which has demonstrated a higher yield and efficiency in the synthesis of various β-lactam antibiotics, including Cefprozil. epo.org Another study reported that mutations in residues not directly involved in substrate recognition, based on the crystal structure of an enzyme-cefprozil complex, led to a 17% increase in the product yield for cefprozil. mdpi.com These engineered biocatalysts can lead to higher conversion rates and greater product accumulation. ugm.ac.id

Table 1: Examples of Site-Directed Mutagenesis in Penicillin G Acylase for Improved Antibiotic Synthesis

| Mutant | Target Antibiotic(s) | Observed Improvement | Reference |

|---|---|---|---|

| Pheβ24A | Cephalexin, Cefprozil | Increased PGA activity, higher synthesis-to-hydrolysis ratio, enhanced resistance to Phenylacetic acid (PAA) inhibition. | ugm.ac.id |

| PheB24-Ala | Amoxicillin, Cefadroxil, Cefprozil, Cephalexin | Significantly higher yield and efficiency. | epo.org |

| V131S | Cefatrizine | 64% increase in maximum product accumulation. | mdpi.com |

| Various | Cefadroxil, Cefprozil, Cefatrizine | 23%, 17%, and 64% increase in product yield, respectively. | mdpi.com |

Utilization of Recyclable Aqueous Two-Phase Systems in Biocatalytic Processes

Aqueous two-phase systems (ATPS) have emerged as a promising strategy for enhancing the enzymatic synthesis of antibiotics like Cefprozil, (Z)-. nih.govnih.gov These systems are formed by mixing two incompatible water-soluble polymers or a polymer and a salt, which then separate into two distinct aqueous phases. scispace.com This creates a unique reaction environment that can overcome some of the limitations of traditional monophasic aqueous systems. nih.gov

In the context of Cefprozil, (Z)- synthesis, ATPS offers several advantages. A key benefit is the ability to partition the substrates and the product into different phases. researchgate.net For example, the reactants, 7-amino-3-(1-propenyl)-4-cephalosporanic acid (7-APRA) and (R)-amino-(4-hydroxyphenyl) acetic acid methyl ester hydrochloride (D-HPGME-HCl), can be concentrated in one phase where the immobilized enzyme is located, while the synthesized Cefprozil, (Z)- is extracted into the other phase. nih.govresearchgate.net This in-situ product removal minimizes the hydrolysis of the antibiotic by the enzyme, leading to a significant increase in the synthesis yield. nih.gov

Research has demonstrated the effectiveness of various ATPS configurations for cephalosporin synthesis. One study on Cefprozil, (Z)- synthesis utilized an ATPS composed of pH-responsive polymers, PADB and PMDB. researchgate.net In this system, the reactants were concentrated in the PMDB-rich phase, while Cefprozil partitioned into the PADB-rich phase. This resulted in a remarkable reaction yield of 99.39%, a substantial improvement over the 77.61% yield obtained in a conventional aqueous-phase system. researchgate.net Furthermore, the polymers used in this system were recyclable, with a recovery of up to 96.01%, making the process more sustainable and cost-effective. researchgate.net

Another approach involves using a thermopolylactone/water ATPS for the enzymatic synthesis of Cefprozil. nih.gov These advancements highlight the potential of ATPS to create highly efficient and recyclable systems for industrial-scale antibiotic production.

Table 2: Comparison of Cefprozil, (Z)- Synthesis in Aqueous-Phase System vs. Aqueous Two-Phase System (ATPS)

| Parameter | Aqueous-Phase System | Aqueous Two-Phase System (PADB/PMDB) | Reference |

|---|---|---|---|

| Reaction Yield | 77.61% | 99.39% | researchgate.net |

| Optimal Partition Coefficient of Cefprozil | N/A | 1.84 | researchgate.net |

| Copolymer Recovery | N/A | Up to 96.01% | researchgate.net |

Molecular Mechanisms of Action and Antibacterial Activity

Interaction with Penicillin-Binding Proteins (PBPs)

The bactericidal action of Cefprozil (B1668874) is initiated by its binding to specific proteins located within the bacterial cell wall known as penicillin-binding proteins (PBPs). patsnap.comnih.gov These proteins are enzymes crucial for the final steps of peptidoglycan synthesis, the primary component of the bacterial cell wall. numberanalytics.com

Competitive Inhibition of Transpeptidase Enzymes in Bacterial Cell Wall Synthesis

Cefprozil functions as a competitive inhibitor of transpeptidase enzymes, which are a type of PBP. patsnap.comechemi.com These enzymes are responsible for the cross-linking of peptidoglycan chains, a critical step that provides the cell wall with its structural rigidity. patsnap.comnumberanalytics.com By binding to the active site of these transpeptidases, Cefprozil prevents them from carrying out their normal function. patsnap.comwikipedia.org This inhibition is a key step in the antibiotic's mechanism of action, leading to a weakened cell wall. patsnap.com

Structural Analogy of the β-Lactam Ring to D-Alanyl-D-Alanine Peptidoglycan Precursors

The ability of Cefprozil to inhibit transpeptidases stems from the structural similarity between its β-lactam ring and the D-alanyl-D-alanine terminus of peptidoglycan precursors. patsnap.comnih.gov This molecular mimicry allows Cefprozil to fit into the active site of the PBP. medicefpharma.comnih.gov The transpeptidase enzyme mistakenly recognizes the β-lactam ring as its natural substrate, leading to the formation of a stable, inactive complex. frontiersin.org This effectively blocks the enzyme's activity. medicefpharma.com

Disruption of Bacterial Cell Wall and Septum Formation

The inhibition of PBPs by Cefprozil sets off a cascade of events that ultimately leads to the destruction of the bacterial cell.

Inhibition of Peptidoglycan Cross-linking

With the transpeptidase enzymes inhibited, the cross-linking of the peptidoglycan chains is halted. patsnap.combiomolther.org This disruption in the synthesis of the cell wall's structural scaffold results in a progressively weaker and more fragile cell envelope. patsnap.comnumberanalytics.com The bacterium is no longer able to withstand the internal osmotic pressure. patsnap.com

Induction of Bacterial Cell Lysis via Autolytic Enzymes

The weakening of the cell wall by Cefprozil triggers the activity of bacterial autolytic enzymes, or autolysins. nih.gov These enzymes are naturally present in the bacterium and are involved in cell wall remodeling and turnover. mdpi.comsigmaaldrich.com In the presence of a compromised cell wall, the regulatory mechanisms controlling these autolysins are disrupted, leading to uncontrolled degradation of the peptidoglycan. nih.gov This enzymatic self-destruction, combined with the high internal osmotic pressure, results in the rupture, or lysis, of the bacterial cell. patsnap.comnih.gov

Differential Activity of Cefprozil Isomers

Cefprozil exists as a mixture of two geometric isomers, the (Z)-isomer and the (E)-isomer, typically in a ratio of about 9:1. antiinfectivemeds.commdpi.com Research has shown that these isomers exhibit different levels of antibacterial activity.

While both the (Z)- and (E)-isomers of Cefprozil demonstrate similar antibacterial efficacy against Gram-positive bacteria, the (Z)-isomer is significantly more potent against Gram-negative bacteria. antiinfectivemeds.com Studies have indicated that the (Z)-isomer can be six to nine times more active than the (E)-isomer against these types of bacteria. antiinfectivemeds.commdpi.com This difference in activity underscores the importance of the stereochemistry of the molecule in its interaction with bacterial targets.

Table 1: Antibacterial Activity of Cefprozil Isomers

| Bacterial Type | (Z)-Isomer Activity | (E)-Isomer Activity |

|---|---|---|

| Gram-positive | Similar to (E)-isomer | Similar to (Z)-isomer |

| Gram-negative | 6-9 times more active | Less active |

Data sourced from multiple studies indicating the differential activity of Cefprozil isomers. antiinfectivemeds.commdpi.com

Superior Antibacterial Activity of the (Z)-Isomer, particularly against Gram-Negative Organisms

The (Z)-isomer of Cefprozil demonstrates significantly greater in vitro activity against a range of bacterial pathogens compared to its (E)-counterpart. guidetopharmacology.org This enhanced potency is especially pronounced against Gram-negative bacteria. ajrconline.orgajrconline.orgresearchgate.net Research indicates that the (Z)-isomer can be anywhere from two to over thirty times more active than the (E)-isomer against certain Gram-negative species. tsijournals.com While both isomers show similar effectiveness against many Gram-positive organisms, the superior performance of the (Z)-form against Gram-negative bacteria is a key characteristic of Cefprozil's antibacterial profile. researchgate.net

Cefprozil has demonstrated efficacy against a variety of Gram-negative bacteria, including Citrobacter diversus, Escherichia coli, Haemophilus influenzae (including β-lactamase producing strains), Klebsiella pneumoniae, Moraxella catarrhalis (including β-lactamase producing strains), Neisseria gonorrhoeae (including β-lactamase producing strains), Proteus mirabilis, Salmonella species, Shigella species, and Vibrio species. drugs.comfda.govnih.gov However, it is important to note that it is not effective against most strains of Acinetobacter, Enterobacter, Morganella morganii, Proteus vulgaris, Providencia, Pseudomonas, and Serratia. drugs.comdrugs.com

The following table provides a summary of the in vitro activity of Cefprozil against various Gram-negative bacteria.

Molecular Basis for Varied Potency between Z- and E-Cefprozil

The difference in antibacterial potency between the (Z)- and (E)-isomers of Cefprozil is rooted in their distinct three-dimensional structures. The geometric arrangement of the propenyl side chain at position 3 of the dihydrothiazine ring influences how the molecule interacts with its target: the penicillin-binding proteins (PBPs) located in the bacterial cytoplasmic membrane. thermofisher.com

The bactericidal action of β-lactam antibiotics like Cefprozil is achieved by acylating these PBPs, which are enzymes crucial for the final steps of peptidoglycan synthesis, a major component of the bacterial cell wall. Inhibition of these enzymes disrupts cell wall integrity, leading to cell lysis and death. The specific conformation of the (Z)-isomer is thought to allow for a more favorable binding orientation within the active site of the PBPs of susceptible Gram-negative bacteria. researchgate.net This superior fit enhances the efficiency of the acylation reaction, resulting in more potent inhibition of cell wall synthesis and, consequently, greater antibacterial activity.

While the precise molecular interactions are complex, studies involving other cephalosporins with similar isomeric properties have suggested that the spatial arrangement of substituents on the side chain is critical for optimal interaction with the PBP active site. tsijournals.com It is hypothesized that the (Z)-configuration of Cefprozil presents the key functional groups in a manner that maximizes their binding affinity and reactivity with the target enzymes in Gram-negative bacteria, leading to its observed superior potency. researchgate.net

Degradation Pathways and Stability Studies of Cefprozil, Z

Identification and Characterization of Cefprozil (B1668874) Degradation Products and Process Impurities

The purity and stability of Cefprozil are critical for its quality. The molecule is susceptible to the formation of various impurities through degradation and during the synthesis process. ajrconline.org Cefprozil itself is a mixture of (Z)- and (E)-isomers, with the (Z)-isomer being the predominant and more active form, typically in a 9:1 ratio. ajrconline.orgptfarm.plthermofisher.com

Specific Impurities such as Ethoxycarbonylcefprozil and Isomeric Variants (E-isomer, Delta-3 Isomer)

Several specific impurities related to (Z)-Cefprozil have been identified and characterized. These include isomers that are structurally very similar to the parent compound and other related substances formed during synthesis or degradation.

(E)-isomer: This is the most common isomeric impurity of (Z)-Cefprozil. ptfarm.plpharmaffiliates.com The (E)- and (Z)-isomers are geometric isomers (or cis-trans isomers) that arise from the propenyl group at position 3 of the dihydrothiazine ring. ajrconline.orgptfarm.pl The interconversion between these two forms is a key aspect of Cefprozil's stability profile. ptfarm.plnih.gov

Delta-3 Isomer (Δ³-Isomer): The presence of a double bond in the dihydrothiazine ring of the cephalosporin (B10832234) structure gives rise to Δ² and Δ³ isomerism. ajrconline.orgptfarm.pl The Δ³-isomer is a known impurity of Cefprozil. uspnf.com

Ethoxycarbonylcefprozil: This compound, chemically named (6R,7R)-7-[[(2R)-2-Amino-2-[4-[(ethoxycarbonyl)oxy]phenyl]acetyl]amino]-8-oxo-3-[(1Z)-prop-1-enyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid, is a known related substance of Cefprozil. pharmaffiliates.comcleanchemlab.com It is listed as Impurity M in some pharmacopeial references. pharmaffiliates.com

Other identified process and degradation-related impurities include Cefprozil related compound D ((6R,7R)-7-Amino-8-oxo-3-[(1Z)-prop-1-en-1-yl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid), Impurity A (2-Amino-2-(p-Hydroxyphenyl)-acetic acid), and Impurity B ((6R, 7R)-7-[(R)-2-Amino-2-(p-hydroxyphenyl)-acetamido]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2. 0]oct-2-ene-2-carboxylic acid). ajrconline.orgpharmaffiliates.com

Impurity Profiles Generated under Various Stress Conditions

Forced degradation studies are essential for understanding the stability of a drug substance and identifying potential degradation products. (Z)-Cefprozil has been subjected to various stress conditions, including hydrolysis, oxidation, and thermal stress, to map its degradation profile. ajrconline.orgresearchgate.net

The degradation of Cefprozil in an oral suspension was found to occur as reversible-consecutive and parallel reactions when subjected to increased temperature and relative humidity. ptfarm.plnih.gov Under these conditions, the degradation of (Z)-Cefprozil and (E)-Cefprozil leads to two primary degradation products, designated as P1 and P2. ptfarm.pl

A summary of Cefprozil's behavior under different stress conditions is provided below:

| Stress Condition | Observation | Resulting Impurities/Degradation |

| Acidic Hydrolysis | Susceptible to degradation. researchgate.netresearchgate.net | Degradation products are formed. researchgate.net |

| Basic Hydrolysis | Susceptible to degradation. researchgate.netresearchgate.net | Impurities B and E are formed. ajrconline.org |

| Oxidative Stress | Susceptible to degradation. researchgate.netresearchgate.net | Impurity B is formed. ajrconline.org |

| Neutral Hydrolysis (Water) | Degradation products are observed. ajrconline.org | Degradation products are formed. ajrconline.org |

| Thermal Stress | Generally stable up to 60°C. researchgate.netresearchgate.net Degradation occurs at higher temperatures (333-353 K). ptfarm.plnih.gov | Degradation products P1 and P2 are formed. ptfarm.pl |

| Photolytic Stress | Generally stable under UV/visible light. researchgate.netresearchgate.net | Minimal degradation observed. researchgate.netresearchgate.net |

| High Humidity | Degradation rate increases with relative humidity. ptfarm.plnih.gov | Degradation products P1 and P2 are formed. ptfarm.pl |

Kinetic and Thermodynamic Aspects of Cefprozil Degradation

The degradation of (Z)-Cefprozil is not a simple one-way process. It involves a dynamic equilibrium with its (E)-isomer, and both isomers undergo subsequent degradation reactions.

Investigation of Reversible Isomerization Reactions between Z- and E-Cefprozil

A key feature of Cefprozil's kinetics is the reversible isomerization between the (Z) and (E) forms. ptfarm.plnih.gov This isomerization is a relatively fast process. Studies have shown that the reversible reaction of isomerization is approximately 10 times faster than the parallel degradation reactions of the individual isomers. ptfarm.plnih.govsigmaaldrich.com This means that an equilibrium between the two isomers is established quickly, and this equilibrium mixture then undergoes slower degradation. The ratio of (E)-Cefprozil to (Z)-Cefprozil was found to be approximately 0.18 at 343 K and 76.4% relative humidity. ptfarm.pl

Determination of First-Order Rate Constants and Thermodynamic Parameters (Ea, ΔH‡, ΔS‡) for Parallel Degradation Reactions of Isomers

The degradation of both the (Z)- and (E)-isomers of Cefprozil follows first-order kinetics. ptfarm.pl The degradation process can be described as two parallel reactions: (Z)-Cefprozil degrading to product P1, and (E)-Cefprozil degrading to product P2. nih.gov

Kinetic studies have determined the first-order rate constants (k) for these degradation reactions under various temperature and humidity conditions. ptfarm.plnih.govresearchgate.net The Arrhenius equation was used to evaluate the effect of temperature on the degradation rate and to calculate the activation energy (Ea). ptfarm.pl From this, other thermodynamic parameters such as the enthalpy of activation (ΔH‡) and the entropy of activation (ΔS‡) were determined. nih.gov

Table 1: Kinetic and Thermodynamic Parameters for the Degradation of Cefprozil Isomers at 76.4% Relative Humidity ptfarm.plnih.gov (This table is based on data from a study on Cefprozil oral suspension. ptfarm.plnih.gov)

| Temperature (K) | Isomer | Rate Constant (k) x 10⁶ (s⁻¹) | Activation Energy (Ea) (kJ/mol) | Enthalpy of Activation (ΔH‡) (kJ/mol) | Entropy of Activation (ΔS‡) (J/mol·K) |

|---|---|---|---|---|---|

| 333 | (Z)-Cefprozil | 1.15 | 93.9 | 91.1 | -103.7 |

| (E)-Cefprozil | 1.14 | 92.5 | 89.8 | -107.5 | |

| 338 | (Z)-Cefprozil | 2.05 | |||

| (E)-Cefprozil | 2.08 | ||||

| 343 | (Z)-Cefprozil | 4.04 | |||

| (E)-Cefprozil | 4.04 | ||||

| 348 | (Z)-Cefprozil | 6.43 | |||

| (E)-Cefprozil | 6.55 | ||||

| 353 | (Z)-Cefprozil | 11.40 |

Table 2: First-Order Rate Constants (k) for Cefprozil Isomer Degradation at 333 K and Varying Relative Humidity (RH) ptfarm.plnih.gov (This table is based on data from a study on Cefprozil oral suspension. ptfarm.plnih.gov)

| Relative Humidity (%) | Isomer | Rate Constant (k) x 10⁷ (s⁻¹) |

|---|---|---|

| 50.9 | (Z)-Cefprozil | 6.00 |

| (E)-Cefprozil | 5.91 | |

| 66.5 | (Z)-Cefprozil | 8.81 |

| (E)-Cefprozil | 8.71 | |

| 76.4 | (Z)-Cefprozil | 11.50 |

| (E)-Cefprozil | 11.40 | |

| 90.0 | (Z)-Cefprozil | 17.50 |

Influence of Environmental Factors on (Z)-Cefprozil Chemical Stability

The chemical stability of (Z)-Cefprozil is significantly influenced by environmental factors such as temperature, humidity, and pH. researchgate.net

Temperature: As demonstrated by the kinetic data, temperature has a profound effect on the degradation rate of (Z)-Cefprozil. ptfarm.plnih.gov An increase in temperature accelerates both the isomerization and the subsequent degradation reactions, consistent with the Arrhenius relationship. ptfarm.pl The hydrolytic degradation rates for cephalosporins generally increase with rising temperatures. scholars.direct

Humidity: The stability of Cefprozil in its solid form is highly dependent on the relative air humidity (RH). ptfarm.plnih.gov Studies show a clear trend of increasing degradation rate constants for both (Z)- and (E)-isomers as the RH increases from 50.9% to 90.0%. ptfarm.plnih.gov This highlights the need for controlled storage conditions to protect the drug from moisture.

pH: The pH of a solution is a critical factor affecting the stability of cephalosporins, which are prone to hydrolysis. researchgate.net Forced degradation studies confirm that (Z)-Cefprozil is susceptible to degradation in both acidic and alkaline conditions. ajrconline.orgresearchgate.net The stability of cephalosporins is often optimal within a specific, narrow pH range.

Effects of pH and Hydrolytic Conditions on Degradation

The stability of Cefprozil, particularly its (Z)- isomer, is significantly influenced by pH and hydrolytic conditions. Forced degradation studies indicate that the compound is susceptible to degradation under both acidic and basic conditions. researchgate.netresearchgate.net

Under acidic hydrolysis, for instance using 1 M HCl, Cefprozil demonstrates susceptibility to degradation. researchgate.net Similarly, basic hydrolysis, such as with 0.04 M NaOH, also leads to the degradation of the compound. researchgate.net Neutral hydrolytic conditions also contribute to the degradation of Cefprozil. nih.gov One study found that the slowest degradation rate occurred in 0.1 M HCl, while the fastest was observed in 0.1 M NaOH, highlighting the significant impact of pH on the stability of Cefprozil. mdpi.com

The degradation process in aqueous solutions often involves the hydrolysis of the β-lactam ring, a characteristic feature of cephalosporins. nih.gov This process can be influenced by the presence of hydrogen and hydroxyl ions, which catalyze the degradation. mdpi.com In the case of Cefprozil, degradation in aqueous media can lead to the formation of various degradation products. ajrconline.org

It's important to note that Cefprozil exists as a mixture of (Z)- and (E)-isomers, with the (Z)-isomer being predominant and more active. ajrconline.orgptfarm.pl The degradation kinetics can be complex, involving reversible isomerization between the (Z)- and (E)-isomers alongside the hydrolysis of each isomer. ptfarm.plnih.gov Studies on Cefprozil in oral suspension have shown that the isomerization reaction is approximately 10 times faster than the parallel degradation reactions of the individual isomers. ptfarm.plnih.gov

Susceptibility to Oxidation and Autoxidation Processes

(Z)-Cefprozil demonstrates susceptibility to oxidative degradation. researchgate.netresearchgate.net Forced degradation studies have confirmed that exposure to oxidizing agents, such as hydrogen peroxide, leads to the breakdown of the molecule. researchgate.netajrconline.org One study showed that Cefprozil is labile to autoxidation, a process of oxidation that occurs in the presence of air. tsijournals.com

The mechanism of oxidative degradation can involve various parts of the Cefprozil molecule. The β-lactam ring, a core component of the cephalosporin structure, can be a site of oxidative reactions. ekb.eg The oxidation of an active pharmaceutical ingredient can be initiated by exposure to peroxides, which may be present in pharmaceutical excipients. mdpi.com

In a study evaluating the reducing properties of several drugs, Cefprozil was found to act as a reducing agent, reacting with iron (III) ions. tsijournals.com This reactivity suggests a predisposition to oxidation. The same study also highlighted Cefprozil's lability to autoxidation, indicating that it can degrade under ambient atmospheric conditions without the need for strong oxidizing agents. tsijournals.com

The formation of degradation products under oxidative stress has been observed. ajrconline.org For instance, when subjected to 1% peroxide, degradation products were formed. ajrconline.org The characterization of these products is crucial for understanding the complete degradation pathway and ensuring the quality and safety of pharmaceutical formulations.

Impact of Temperature and Humidity on Degradation Kinetics

The degradation of (Z)-Cefprozil is significantly influenced by temperature and humidity, with studies showing that elevated levels of both accelerate the degradation process. The degradation kinetics of Cefprozil in a solid oral suspension formulation have been shown to follow reversible-consecutive and parallel reactions at increased temperature and relative air humidity. ptfarm.plnih.gov

In these studies, the degradation of the (Z)-isomer of Cefprozil was evaluated under various temperature and humidity conditions. The first-order rate constants for the degradation of (Z)-Cefprozil were determined at a constant relative humidity (RH) of 76.4% across a temperature range of 333 K to 353 K. ptfarm.plnih.gov The results demonstrated a clear temperature-dependent increase in the degradation rate.

The effect of relative humidity on the stability of Cefprozil was also investigated at a constant temperature of 333 K, with RH levels ranging from 50.9% to 90.0%. ptfarm.plnih.gov The degradation rate constants were found to increase with increasing relative humidity, indicating that moisture plays a critical role in the degradation process. ptfarm.pl This is consistent with findings that Cefprozil degradation can occur when the drug is exposed to moisture.

The following interactive table displays the first-order rate constants for the degradation of (Z)-Cefprozil at various temperatures, maintaining a constant relative humidity of 76.4%. ptfarm.plnih.gov

| Temperature (K) | Degradation Rate Constant (k x 10⁶ s⁻¹) |

| 333 | 1.12 |

| 338 | 2.11 |

| 343 | 4.04 |

| 348 | 7.43 |

| 353 | 14.20 |

The subsequent interactive table illustrates the impact of varying relative humidity on the degradation rate constant of (Z)-Cefprozil at a fixed temperature of 333 K. ptfarm.plnih.gov

| Relative Humidity (%) | Degradation Rate Constant (k x 10⁶ s⁻¹) |

| 50.9 | 0.58 |

| 66.5 | 0.86 |

| 76.4 | 1.12 |

| 90.0 | 1.63 |

These data clearly indicate that both temperature and humidity are critical factors in the stability of (Z)-Cefprozil, with higher levels of each leading to faster degradation.

Mechanisms of Antimicrobial Resistance Relevant to Cefprozil

Mechanisms of Resistance to Beta-Lactam Antibiotics (General Principles Applied to Cefprozil (B1668874) as a Beta-Lactam)

The primary mechanisms of bacterial resistance to beta-lactam antibiotics like Cefprozil can be broadly categorized into four main groups: enzymatic degradation, alteration of target sites, reduced permeability and active efflux, and the bypass of metabolic pathways. srce.hrnih.gov

Enzymatic Hydrolysis by Beta-Lactamases

The most prevalent mechanism of resistance to beta-lactam antibiotics is the production of beta-lactamase enzymes, which inactivate the antibiotic by hydrolyzing the amide bond in the beta-lactam ring. mdpi.compmjournal.ir This enzymatic destruction renders the antibiotic unable to bind to its target, the penicillin-binding proteins (PBPs). nih.govasm.org

Beta-lactamases are a diverse group of enzymes, classified based on their substrate specificities and genetic makeup. asm.orgtmmedia.in They can be encoded by genes on either the bacterial chromosome or on mobile genetic elements like plasmids, which facilitates their spread between different bacterial species. nih.govpmjournal.ir While Cefprozil is relatively stable to hydrolysis by some common beta-lactamases, the emergence of extended-spectrum beta-lactamases (ESBLs) poses a significant threat. nih.govnih.gov These enzymes are capable of hydrolyzing a broad range of cephalosporins, including second-generation agents like Cefprozil. mdpi.com

Table 1: Classification of Beta-Lactamases

| Class | Molecular Characteristics | Primary Substrates | Inhibition Profile |

| A | Serine-based active site | Penicillins, some cephalosporins | Susceptible to clavulanic acid, sulbactam, tazobactam |

| B | Metallo-enzymes (require zinc) | Broad spectrum including carbapenems | Not inhibited by serine β-lactamase inhibitors |

| C | Serine-based active site | Cephalosporins | Resistant to clavulanic acid |

| D | Serine-based active site | Oxacillin | Variable inhibition by clavulanic acid |

Alterations in Penicillin-Binding Proteins (PBPs) Leading to Reduced Binding Affinity

The bactericidal action of Cefprozil results from its ability to bind to and inactivate penicillin-binding proteins (PBPs), which are essential enzymes involved in the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall. nih.govdrugs.com Resistance can arise through modifications in the structure of these PBPs, which reduce the binding affinity of beta-lactam antibiotics. nih.govresearchgate.net

These alterations are typically the result of point mutations or, more significantly, through the acquisition of mosaic PBP genes via homologous recombination with genes from other naturally resistant bacterial species. frontiersin.orgbrieflands.com For example, in Streptococcus pneumoniae, resistance to beta-lactams, including Cefprozil, is often associated with alterations in PBP1a, PBP2b, and PBP2x. frontiersin.orgasm.orgnih.gov Studies have shown that specific amino acid substitutions in the active sites of these PBPs correlate with decreased affinity for Cefprozil, leading to increased resistance. asm.orgnih.gov For instance, penicillin-resistant strains of S. pneumoniae often exhibit changes in PBP1a, in addition to alterations in PBP2x and PBP2b, which collectively contribute to reduced susceptibility to Cefprozil. asm.orgnih.gov

Reduced Bacterial Cell Permeability and Increased Efflux Pump Activity

For Cefprozil to reach its PBP targets in Gram-negative bacteria, it must first traverse the outer membrane. nih.gov Bacteria can limit the intracellular concentration of antibiotics through two primary mechanisms: reducing the permeability of the outer membrane and actively pumping the antibiotic out of the cell. bristol.ac.ukresearchgate.net

Reduced permeability is often achieved by a decrease in the number or size of porin channels, which are protein channels that allow for the passive diffusion of hydrophilic molecules like beta-lactams across the outer membrane. nih.govbristol.ac.uk Mutations in the genes that regulate porin expression can lead to a significant decrease in antibiotic uptake. srce.hrmdpi.com

Efflux pumps are transmembrane proteins that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell. researchgate.netmdpi.com Overexpression of these pumps can prevent antibiotics from reaching a high enough intracellular concentration to be effective. srce.hreuropa.eu In Gram-negative bacteria, efflux pumps of the Resistance-Nodulation-Division (RND) family are particularly important in conferring multidrug resistance. mdpi.com The combination of reduced permeability and increased efflux activity can have a synergistic effect, leading to high levels of resistance to Cefprozil and other beta-lactams. bristol.ac.uk

Bypass of Metabolic Pathways as a Resistance Strategy

A less common but significant mechanism of resistance involves the bacterial cell developing alternative metabolic pathways that bypass the step inhibited by the antibiotic. srce.hrmdpi.com While the primary action of beta-lactams is the inhibition of cell wall synthesis, some bacteria have evolved ways to circumvent this. For instance, in the context of other antibiotics that target metabolic pathways, such as trimethoprim, resistance can arise from the acquisition of a gene encoding a drug-resistant version of the target enzyme. srce.hropen.edu This allows the essential metabolic pathway to continue functioning even in the presence of the antibiotic. mdpi.comopen.edu While direct evidence for this mechanism being a primary mode of resistance to Cefprozil is not as well-documented as the other three, the principle of metabolic bypass remains a potential evolutionary strategy for bacteria to develop resistance to any antimicrobial agent. embopress.org

Molecular and Biochemical Investigations of Resistance in Relevant Bacterial Strains

Molecular and biochemical studies have provided detailed insights into the mechanisms of Cefprozil resistance in clinically important bacteria. For instance, in Streptococcus pneumoniae, DNA sequencing of the pbp1a, pbp2x, and pbp2b genes has revealed specific amino acid alterations in penicillin-intermediate and penicillin-resistant strains that correlate with decreased binding affinities for Cefprozil. asm.orgnih.gov Penicillin-resistant isolates often display mutations in all three PBPs, leading to a significant reduction in the efficacy of Cefprozil. asm.orgnih.gov

In Haemophilus influenzae and Moraxella catarrhalis, the production of beta-lactamases is a major factor in Cefprozil resistance. nih.gov Molecular characterization of these enzymes has identified specific types, such as TEM and ROB-1 in H. influenzae, that are capable of hydrolyzing Cefprozil.

Surveillance and Evolutionary Dynamics of Cefprozil Resistance

The emergence and spread of antibiotic resistance is a dynamic evolutionary process. who.intresearchgate.net Surveillance programs are essential for monitoring the prevalence of Cefprozil resistance and for understanding the evolutionary trajectories of resistant strains. frontiersin.orgfrontiersin.org These programs often involve the collection of clinical isolates and their characterization using both phenotypic (e.g., minimum inhibitory concentration testing) and genotypic (e.g., whole-genome sequencing) methods. frontiersin.org

Longitudinal studies have shown that antibiotic treatment, including with Cefprozil, can drive the diversification of the gut resistome, leading to an increase in the abundance and variety of antibiotic resistance genes. nih.gov The evolutionary dynamics of resistance can be complex, with fitness landscapes showing multiple mutational pathways to high-level resistance. researchgate.net Understanding these evolutionary pathways is critical for developing strategies to mitigate the emergence and spread of Cefprozil resistance. who.intresearchgate.net

Theoretical and Computational Studies on Cefprozil, Z

Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) has been employed to elucidate the structural and electronic properties of Cefprozil (B1668874) isomers. researchgate.netresearchgate.net These computational methods are valuable for optimizing molecular structures and understanding the electronic distributions that govern chemical reactivity. imist.ma

DFT calculations, specifically using methods like B3LYP with a 6-311G(d,p) basis set, can be used to determine the optimized bond lengths, angles, and torsional angles for both the (Z)- and (E)-isomers. imist.ma Such studies often reveal that the (Z)-isomer is the thermodynamically favored form. imist.ma Analysis of the electronic structure through DFT provides insights into the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are critical for understanding the molecule's reactivity and interaction with biological targets. imist.ma The crystal structure of (Z)-Cefprozil monohydrate has also been determined, providing experimental data to validate and complement computational findings. scispace.com

Table 1: Key Identifiers for Cefprozil, (Z)-

| Identifier | Value |

|---|---|

| CAS Number | 121412-77-9 synzeal.com |

| Molecular Formula | C18H19N3O5S synzeal.com |

| Molecular Weight | 389.4 g/mol synzeal.com |

| Synonyms | (Z)-Cefprozil, cis-Cefprozil synzeal.com |

Computational Modeling of Fragmentation Pathways (e.g., in Mass Spectrometry)

Computational modeling, often in conjunction with experimental techniques like liquid chromatography-mass spectrometry (LC-MS), has been instrumental in understanding the fragmentation behavior of Cefprozil isomers. researchgate.netresearchgate.net These studies are crucial for developing analytical methods to differentiate between the (Z)- and (E)-isomers.

When subjected to mass spectrometry, the deprotonated (Z)-isomer of Cefprozil exhibits distinct fragmentation pathways compared to its (E)-counterpart. researchgate.netresearchgate.net A notable characteristic of the (Z)-isomer is its propensity to undergo a γ-H migration, which facilitates the elimination of hydrogen sulfide (B99878) (H2S). researchgate.netresearchgate.net This leads to a significantly higher abundance of specific product ions. For instance, the deprotonated (Z)-Cefprozil is more likely to dissociate and form an ion at m/z 205, a phenomenon attributed to the influence of the phenol (B47542) functional group. researchgate.netresearchgate.net These unique fragmentation patterns, supported by DFT calculations, provide a reliable basis for isomer differentiation in analytical settings. researchgate.netresearchgate.net

Molecular Docking and Dynamics Simulations of Cefprozil-PBP Interactions to Elucidate Binding Modes

The antibacterial action of Cefprozil, like other β-lactam antibiotics, stems from its ability to inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). Molecular docking and dynamics simulations are powerful computational tools used to investigate these interactions at an atomic level.

These simulations can predict the binding affinity and mode of interaction between (Z)-Cefprozil and various PBPs, such as PBP2a of Staphylococcus aureus and PBP2x of Streptococcus pneumoniae. rsc.org Studies have shown that the binding of β-lactam antibiotics to PBPs can be influenced by mutations in the target enzymes, which is a mechanism of bacterial resistance. rjb.ro Molecular dynamics simulations can further refine the docked complex structures and assess the stability of the Cefprozil-PBP complex over time, providing insights into the dynamics of the binding process. rsc.org Such studies are crucial for understanding the molecular basis of Cefprozil's efficacy and for the rational design of new antibiotics that can overcome resistance. mdpi.comsciencebiology.org

Quantitative Structure-Activity Relationship (QSAR) Studies for Predicting and Optimizing Z-Isomer Potency

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity. While specific QSAR studies focusing solely on the (Z)-isomer of Cefprozil are not extensively documented in the provided results, the principles of QSAR are highly relevant for predicting and optimizing its potency.

QSAR models are built by correlating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) of a series of compounds with their measured biological activity. mdpi.com For Cefprozil, such a study would involve analyzing how variations in the chemical structure of the (Z)-isomer and related compounds affect their antibacterial potency. These models can then be used to predict the activity of novel, unsynthesized derivatives, thereby guiding the design of more effective antibiotics. mdpi.com

In Silico Prediction of Degradation Pathways and Stability Profiles

In silico methods play a significant role in predicting the degradation pathways and stability of pharmaceutical compounds like Cefprozil. These computational approaches can model how the drug might break down under various stress conditions, such as changes in pH, temperature, and humidity. nih.govresearchgate.net

Studies on the stability of Cefprozil have shown that its degradation involves both reversible isomerization between the (Z) and (E) forms and parallel degradation reactions of each isomer. ptfarm.plnih.gov The reversible isomerization is reported to be approximately ten times faster than the degradation of the individual isomers. nih.gov Stress testing under conditions of increased temperature and relative humidity has been used to determine the first-order rate constants for the degradation of (Z)-Cefprozil. nih.gov Computational models can complement these experimental findings by predicting potential degradation products and elucidating the mechanisms of degradation, including hydrolysis of the β-lactam ring, which is a common instability issue for this class of drugs. researchgate.netnih.gov

Table 2: Related Compounds Mentioned

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

|---|---|---|---|

| Cefprozil | 92665-29-7 | C18H19N3O5S | 389.43 |

| Cefprozil (E)-Isomer | 92676-86-3 | Not Available | Not Available |

| Cefprozil-d4 (E/Z mixture) | 1426173-48-9 | C18H15D4N3O5S | 393.45 |

| (6R,7R)-7-Amino-8-oxo-3-((Z)-prop-1-enyl)-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid | 106447-44-3 | C10H12N2O3S | 240.28 |

| Cefuroxime | 55268-75-2 | C16H16N4O8S | 424.39 |

| Oxacillin | 66-79-5 | C19H19N3O5S | 401.44 |

| Salicylic acid | 69-72-7 | C7H6O3 | 138.12 |

Future Research Directions in Cefprozil, Z Chemistry and Biology

Development of Advanced Synthetic Methodologies for Absolute Z-Isomer Selectivity and Purity

The therapeutic efficacy of Cefprozil (B1668874) is primarily attributed to its (Z)-isomer. thermofisher.com Commercially, Cefprozil is produced as an approximate 9:1 mixture of the (Z) to (E) isomers. ptfarm.ploatext.com While this ratio has been effective, future research must focus on developing advanced synthetic methods to achieve absolute or near-absolute (Z)-isomer selectivity. This pursuit is driven by the need to maximize therapeutic potency and minimize the administration of the less active (E)-isomer.

A promising area of research involves the refinement of the Wittig reaction used to introduce the C3-propenyl group. One reported method utilizes a triphenylphosphoranyl intermediate with acetaldehyde (B116499) in the presence of lithium halides, achieving a Z:E ratio of 9:1. oatext.com Future investigations could explore novel phosphine (B1218219) ligands, alternative bases, and reaction conditions (e.g., temperature, solvent systems) to push this selectivity further. The use of specialized catalysts, such as Lindlar catalysts (palladium on calcium carbonate doped with lead acetate), known for their ability to selectively produce Z-(cis)-alkenes via semi-hydrogenation, could be adapted for Cefprozil synthesis. oatext.com

Further research should also focus on innovative purification technologies. While current methods can separate the isomers, developing more efficient and scalable chromatographic techniques or novel crystallization processes that selectively isolate the (Z)-isomer would be a significant manufacturing advancement, reducing production costs and improving the final product's purity.

Exploration of Novel Biocatalysts and Bioprocesses for Enhanced Production Efficiency

The use of enzymes in antibiotic synthesis represents a green and efficient alternative to traditional chemical methods. google.com Future research should vigorously explore novel biocatalysts and integrated bioprocesses for (Z)-Cefprozil production. Penicillin G Acylase (PGA) from Escherichia coli is a key enzyme in this field. researchgate.netnih.gov

One-pot, two-step enzymatic synthesis has already shown promise, achieving a Cefprozil yield of around 95%. researchgate.net This process involves the hydrolysis of 7-phenylacetamido-3-propenyl-cephalosporanic acid (GPRA) to 7-amino-3-propenyl-cephalosporanic acid (APRA), followed by the acylation of APRA to form Cefprozil. researchgate.net A patented enzymatic method highlights a 99.1% conversion rate of the parent nucleus 7-APRA, resulting in a high-purity product. google.com

Future work should focus on:

Protein Engineering: Employing techniques like site-directed mutagenesis to create superior enzyme variants. Research has already demonstrated that mutating key amino acid residues (e.g., βF24A/αF146Y) in penicillin acylase can dramatically increase synthesis-to-hydrolysis ratios, leading to conversion yields of up to 99% for Cefprozil with reduced reaction times. nih.gov Further saturation mutagenesis studies on enzymes like α-amino acid ester hydrolases could yield biocatalysts with even greater efficiency and selectivity for Cefprozil synthesis. nih.gov

Process Optimization: Developing advanced immobilization techniques, such as creating cross-linked protein-coated microcrystals, to enhance enzyme stability and reusability in industrial-scale bioreactors. nih.govtandfonline.com

Metabolic Engineering: Engineering microbial strains like E. coli or Alcaligenes faecalis to create highly efficient "cell factories" for Cefprozil production, potentially simplifying the process to a single fermentation step. researchgate.net

Table 1: Comparison of Penicillin Acylase (PA) Mutants in Cephalosporin (B10832234) Synthesis

| Enzyme Variant | Wild-Type (WT) PA | PA-βF24A/αF146Y Mutant |

| Cefprozil Synthesis Conversion | 60% | 99% |

| Key Advantage | Baseline | Very low amidase activity, preventing product hydrolysis. nih.gov |

| Reaction Time | Standard | Significantly shorter than WT and other mutants. nih.gov |

High-Resolution Structural and Mechanistic Studies of (Z)-Cefprozil Interactions with Diverse Bacterial Targets

The antibacterial action of (Z)-Cefprozil, like other β-lactam antibiotics, involves the inhibition of Penicillin-Binding Proteins (PBPs), which are essential enzymes for bacterial cell wall synthesis. patsnap.comnih.gov A deeper, high-resolution understanding of these interactions is critical for predicting efficacy and designing next-generation antibiotics.

Future research should employ advanced structural biology techniques:

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM): To determine the high-resolution structures of (Z)-Cefprozil covalently bound to a wide array of PBPs from different clinically relevant bacteria (e.g., Streptococcus pneumoniae, Staphylococcus aureus). oup.comnih.gov These studies can reveal the precise atomic-level interactions, including how the (Z)-isomer's propenyl group influences binding affinity and specificity within the PBP active site.

Molecular Dynamics (MD) Simulations: To model the dynamic behavior of the (Z)-Cefprozil-PBP complex. mdpi.comresearchgate.net MD simulations can elucidate the conformational changes that occur upon binding, the stability of the acyl-enzyme intermediate, and the energetic factors that differentiate its activity against various PBPs. researchgate.net

Mechanistic Studies: To investigate the kinetics of acylation by (Z)-Cefprozil with different PBPs. Understanding the rates of binding and reaction (k2/Ks) will provide a quantitative measure of its efficiency and can help explain its spectrum of activity. oup.com

These studies will create a detailed map of how (Z)-Cefprozil functions, providing an invaluable blueprint for predicting its effectiveness against emerging pathogens and for the rational design of new cephalosporins.

Innovation in Ultra-Sensitive Analytical Techniques for Impurity Detection and Characterization

Ensuring the purity of (Z)-Cefprozil is paramount for its quality and efficacy. The primary impurity of concern is the less active (E)-isomer, but other degradation products and synthesis-related impurities can also be present. clearsynth.comajrconline.org Future research must focus on developing ultra-sensitive analytical techniques that surpass current methods.

While existing High-Performance Liquid Chromatography (HPLC) methods are effective, future innovations should aim for lower detection limits and higher resolution. thermofisher.comajrconline.org

Advanced Chromatographic Methods: The development of Ultra-High Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (UPLC-MS/MS) offers significant improvements in sensitivity and selectivity. xjtu.edu.cn Research into novel stationary phases, such as phenyl hydride columns, has already yielded LC-MS compatible methods that achieve excellent resolution between the Z and E isomers. mtc-usa.com

Two-Dimensional Liquid Chromatography (2D-LC): Techniques like trap-free 2D-LC combined with high-resolution mass spectrometry (e.g., IT-TOF MS) can provide comprehensive separation and characterization of isomers and trace impurities, even when non-volatile mobile phases used in official pharmacopoeia methods are employed. nih.gov

Novel Spectrophotometric and Electrophoretic Techniques: Exploring new, cost-effective spectrophotometric methods or capillary electrophoresis could provide rapid and reliable alternatives for routine quality control. researchgate.netnih.gov

A key goal is to develop methods capable of detecting and quantifying impurities well below the 0.05% reporting threshold mandated by ICH guidelines, with limits of quantification (LOQ) pushing into the parts-per-billion range. thermofisher.comajrconline.org

Table 2: Performance of Selected Analytical Methods for Cefprozil Isomer Separation

| Method | Column | Key Feature | Resolution (Z/E) |

| RP-HPLC | C18 (sub-2 µm) | High sensitivity with LOQ < 0.037% for impurities. ajrconline.org | Good |

| HPLC-UV | Luna-C8 | Validated for pharmacokinetic studies. xjtu.edu.cn | Good |

| UPLC-ESI-MS/MS | HALO-C18 | High sensitivity and selectivity for bioanalysis. xjtu.edu.cn | High |

| LC-MS Compatible HPLC | Cogent Phenyl Hydride™ | Eliminates non-volatile phosphate (B84403) buffers. mtc-usa.com | Resolution value > 2.5. mtc-usa.com |

Design of Strategies to Mitigate and Overcome Emerging Antimicrobial Resistance Mechanisms at the Molecular Level

Antimicrobial resistance is the single greatest threat to the long-term viability of antibiotics like Cefprozil. Bacteria have evolved several molecular strategies to resist β-lactams. srce.hrfrontiersin.org Future research must be proactive in designing strategies to circumvent these mechanisms.

Key resistance mechanisms include:

β-Lactamase Production: Bacteria produce enzymes (β-lactamases) that hydrolyze and inactivate the antibiotic's β-lactam ring. patsnap.comnih.gov

Target Modification: Mutations in the genes encoding PBPs can alter the enzyme's structure, reducing the binding affinity of (Z)-Cefprozil. oup.comsrce.hr

Reduced Permeability and Efflux: Changes in the bacterial outer membrane (e.g., porin channels) can limit drug entry, while efflux pumps actively expel the antibiotic from the cell. frontiersin.orgmdpi.com

Future research strategies at the molecular level should include:

Rational Drug Design: Using the high-resolution structural data from PBP interaction studies (Section 9.3) to design novel (Z)-Cefprozil derivatives. These new molecules could feature modified side chains that are sterically incompatible with the active sites of common β-lactamases or that form enhanced interactions with mutated PBPs to restore binding affinity. researchgate.net

Prodrug Development: Designing prodrugs that are activated only by specific bacterial enzymes. For example, a cephalosporin-ciprofloxacin prodrug has been designed to be cleaved by β-lactamases, releasing a potent secondary antibiotic at the site of resistant bacteria. mdpi.com

Inhibitor Combination: Discovering and developing potent inhibitors of resistance mechanisms, such as novel β-lactamase inhibitors or efflux pump inhibitors, to be co-administered with (Z)-Cefprozil, effectively restoring its activity against resistant strains.

By understanding the molecular basis of resistance, scientists can stay one step ahead, ensuring that the therapeutic utility of (Z)-Cefprozil and related cephalosporins is preserved for the future. nih.govnih.gov

Q & A

Q. How can environmental toxicology studies optimize sampling protocols for (Z)-cefprozil in aquatic ecosystems?

- Methodological Answer : Deploy passive sampling devices (e.g., POCIS) to capture time-integrated concentrations. Analyze samples using ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) with detection limits <1 ng/L. Spatial-temporal modeling (e.g., GIS mapping) can identify contamination hotspots .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.